1-(1-Naphthyl)-1-propanol
Overview
Description
1-(1-Naphthyl)-1-propanol is an organic compound that belongs to the class of secondary alcohols It is characterized by a naphthalene ring attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(1-naphthyl)-1-propanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of 1-(1-naphthyl)-1-propanone. This method uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Naphthyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-(1-naphthyl)-1-propanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to 1-(1-naphthyl)-1-propane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 1-(1-Naphthyl)-1-propanone.
Reduction: 1-(1-Naphthyl)-1-propane.
Substitution: 1-(1-Naphthyl)-1-propyl chloride or bromide.
Scientific Research Applications
1-(1-Naphthyl)-1-propanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-(1-Naphthyl)-1-propanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Naphthol: A hydroxyl derivative of naphthalene, used in dye production and as an antiseptic.
1-(1-Naphthyl)-1-propanone: An oxidized form of 1-(1-Naphthyl)-1-propanol, used as an intermediate in organic synthesis.
1-(1-Naphthyl)-1-propane: A fully reduced form, used in the synthesis of other organic compounds.
Uniqueness: this compound is unique due to its secondary alcohol structure, which allows it to undergo a variety of chemical transformations. Its naphthalene ring imparts stability and specific reactivity patterns, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
1-naphthalen-1-ylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13-14H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQICEUHANAFUAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70892-62-5 | |
Record name | 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-2-hydroxy-.alpha.,2,5,5,8a-pentamethyl-, (.alpha.R,1R,2R,4aS,8aS)-, oxidized | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenepropanol, α-ethenyldecahydro-2-hydroxy-α,2,5,5,8a-pentamethyl-, [1R-[1α(R*),2β,4aβ,8aα]]-, oxidized | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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